molecular formula C16H14N4O2 B12450956 N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B12450956
M. Wt: 294.31 g/mol
InChI Key: QTCRLRCUGOBTEH-UHFFFAOYSA-N
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Description

N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitrophenyl group and a pyrazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate the expression of signal transduction pathways such as COX-2, STAT3, and TNF-α . These interactions contribute to its bioactive properties, including anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific combination of a nitrophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine

InChI

InChI=1S/C16H14N4O2/c21-20(22)15-8-4-5-13(11-15)12-17-16-9-10-19(18-16)14-6-2-1-3-7-14/h1-8,11-12H,9-10H2

InChI Key

QTCRLRCUGOBTEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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